molecular formula C17H17N3O5S B144270 [(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate CAS No. 131086-33-4

[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate

Cat. No. B144270
M. Wt: 375.4 g/mol
InChI Key: MKSGJSLVQHXINJ-HUUCEWRRSA-N
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Description

The compound “[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate” is a chemical compound with a complex structure1. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to other compounds with similar structures23.



Synthesis Analysis

The synthesis of this compound is not readily available in the literature. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions4.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the literature. However, based on its name, it likely contains a pyrimidine ring (from the “4-acetamido-2-oxopyrimidin-1-yl” part of the name), an oxathiolane ring (from the “1,3-oxathiolan-2-yl” part), and a benzoate group (from the “methyl benzoate” part)2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds are often involved in complex organic chemistry reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds often have properties typical of organic compounds5.


Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound6.


Future Directions

The future directions for research involving this compound are not readily available in the literature. However, given the complexity of its structure, it could potentially be of interest in various areas of organic chemistry7.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. Further research is needed to fully understand this compound.


properties

IUPAC Name

[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSGJSLVQHXINJ-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11132532

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